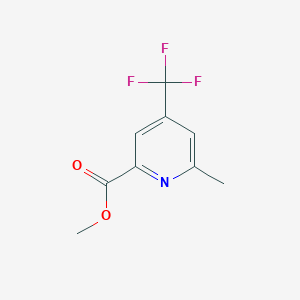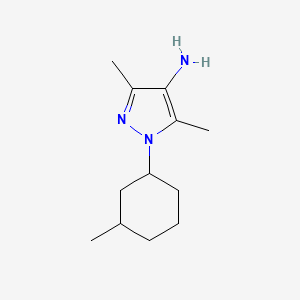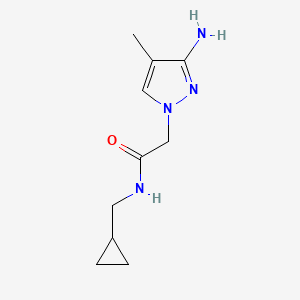
4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H14O3. This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a furan ring substituted with methyl groups and a pentane-1,3-dione moiety. Furan derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione typically involves the reaction of 5-methylfurfural with acetylacetone. The reaction is catalyzed by a base such as sodium ethoxide or potassium tert-butoxide. The reaction proceeds through a nucleophilic addition of acetylacetone to 5-methylfurfural, followed by cyclization and dehydration to form the final product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of catalysts such as zeolites or metal oxides can enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methyl groups on the furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylfuran: A simpler furan derivative with similar chemical properties.
5-Methylfurfural: A precursor in the synthesis of 4-Methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione.
Acetylacetone: A diketone used in the synthesis of various furan derivatives.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both furan and diketone functionalities. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4-methyl-1-(5-methylfuran-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-7(2)9(12)6-10(13)11-5-4-8(3)14-11/h4-5,7H,6H2,1-3H3 |
Clé InChI |
RLNQWMJJUUFLIF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C(=O)CC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-[(4-hydroxypiperidin-2-yl)methyl]carbamate](/img/structure/B15326956.png)


![3-Hydrazinyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonane](/img/structure/B15326976.png)
![3,3-Bis(methylsulfanyl)-1-azaspiro[3.3]heptanehydrochloride](/img/structure/B15326981.png)


![2-Butyl-3-(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B15327004.png)




